

Probenecid: A Host-Directed Approach to Inhibit Viral Replication

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Probenecid*

Cat. No.: *B1678239*

[Get Quote](#)

Application Notes and Protocols for Researchers

Probenecid, a drug long used in the treatment of gout, has emerged as a promising broad-spectrum antiviral agent. Its application in viral replication studies has revealed a host-directed mechanism of action, offering a potential advantage in overcoming antiviral resistance. These notes provide detailed protocols and data for researchers, scientists, and drug development professionals interested in exploring the antiviral properties of **probenecid**.

Mechanism of Action

Probenecid exerts its antiviral effects not by targeting the virus directly, but by modulating host cell pathways essential for viral replication.^[1] This host-directed antiviral (HDA) strategy makes it less susceptible to the development of drug-resistant viral strains.^[2] The primary mechanisms identified involve the inhibition of specific host proteins:

- **Organic Anion Transporter 3 (OAT3):** **Probenecid** is a known inhibitor of OAT1 and OAT3.^[3] Studies have shown that OAT3 is a crucial host factor for the replication of several viruses, including influenza A virus.^{[3][4][5][6]} By inhibiting OAT3, **probenecid** disrupts a key cellular pathway that these viruses exploit for their replication.^{[4][7]} RNAi silencing of the OAT3/SLC22A8 gene has been shown to suppress influenza virus replication, an effect mimicked by **probenecid** treatment.^[3]
- **Pannexin-1 (PANX1):** **Probenecid** also acts as an inhibitor of pannexin-1 channels.^{[8][9][10]} ^[11] These channels are involved in ATP release and the activation of the NLRP3

inflammasome, which contributes to the inflammatory response during viral infections.[3][12] By blocking PANX1, **probenecid** may not only hinder viral entry and replication but also exert anti-inflammatory effects, mitigating virus-induced pathology.[3][12]

Broad-Spectrum Antiviral Activity

Preclinical studies have demonstrated the efficacy of **probenecid** against a range of respiratory viruses:

- **Influenza Viruses:** **Probenecid** has shown potent activity against various influenza A and B virus strains, including highly pathogenic avian influenza (HPAI) H5N1 and H7N9.[2][12][13] It has been shown to be effective in both prophylactic and therapeutic settings in vitro and in mouse models.[2][12]
- **SARS-CoV-2:** **Probenecid** effectively inhibits the replication of SARS-CoV-2 and its variants of concern (Alpha, Beta, Gamma, Delta, and Omicron) in various cell lines, including Vero E6 and normal human bronchial epithelial (NHBE) cells.[1][12][14][15] In vivo studies using hamster models have also shown a significant reduction in viral lung titers.[14][15] However, it is important to note that some studies have reported a lack of antiviral activity in certain experimental setups.[16][17]
- **Respiratory Syncytial Virus (RSV):** **Probenecid** has demonstrated inhibitory effects on the replication of different RSV strains in human respiratory epithelial cell lines and in BALB/c mice.[3][18]
- **Other Viruses:** The antiviral activity of **probenecid** has also been observed against the Edmonston strain of the measles virus (MeV) and human metapneumovirus (HMPV).[19][20]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of **probenecid** against various viruses as reported in the literature.

Table 1: In Vitro Antiviral Activity of **Probenecid** (IC50/IC90 Values in μM)

Virus	Cell Line	Prophylactic Treatment (IC50/IC90)	Therapeutic Treatment (IC50/IC90)	Reference
Influenza A/Mississippi/3/2001	A549	0.0002 / 0.1947	0.001 / 0.255	[21]
NHBE	0.005 / 0.121	0.00049 / 0.313	[21]	
Influenza B/Florida/4/2006	A549	0.014 / 21	0.637 / 68	[21]
SARS-CoV-2	Vero E6	0.75 / Not Reported	Not Reported	[14]
NHBE	0.0013 / Not Reported	Not Reported	[14]	
RSV A2	Vero E6	0.07 / 0.63	Not Reported	[20]
HEp-2	0.8 / 7.2	Not Reported	[20]	
NHBE	0.4 / 3.6	Not Reported	[20]	[19]
Measles Virus (Edmonston)	VeroE6	1.12 / Not Reported	1.32 / Not Reported	
Vero-SLAM	1.03 / Not Reported	8.66 / Not Reported	[19]	
HMPV (CAN83)	LLC-MK2	0.18 / 1.64	0.36 / 3.24	[20]

Table 2: In Vivo Antiviral Activity of **Probenecid**

Virus	Animal Model	Treatment Regimen	Key Findings	Reference
Influenza A/WSN/33	BALB/c Mice	25 mg/kg daily for 3 days (therapeutic)	60% survival in lethal challenge	[4]
Influenza A Strains	BALB/c Mice	10 or 200 mg/kg (prophylactic)	Reduced lung viral titers	[7]
SARS-CoV-2	Syrian Hamsters	2 or 200 mg/kg (prophylactic or therapeutic)	4-5 log reduction in lung viral titers	[4]
RSV	BALB/c Mice	Prophylactic or therapeutic	Reduced viral lung titers	[3]
HMPV	BALB/c Mice	2-200 mg/kg (prophylactic or therapeutic)	Reduced HMPV replication in the lungs	[20]

Experimental Protocols

In Vitro Antiviral Activity Assessment: Plaque Reduction Assay

This protocol is a standard method to determine the concentration of an antiviral compound that inhibits viral plaque formation by 50% (IC50) or 90% (IC90).

Materials:

- Target virus stock
- Appropriate host cell line (e.g., A549, Vero E6, NHBE)
- Cell culture medium (e.g., DMEM, MEM) supplemented with fetal bovine serum (FBS) and antibiotics
- **Probenecid** stock solution (dissolved in DMSO and diluted in PBS)

- Overlay medium (e.g., cell culture medium with 1% methylcellulose or agarose)
- Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
- Phosphate-buffered saline (PBS)
- 96-well or 6-well plates

Procedure:

- Cell Seeding: Seed the host cells in 96-well or 6-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO₂.
- Drug Treatment (Prophylactic):
 - 24 hours before infection, remove the culture medium.
 - Add fresh medium containing serial dilutions of **probenecid** (e.g., 0.001 µM to 100 µM) to the cells. Include a no-drug control (vehicle only, e.g., DMSO diluted in PBS).
 - Incubate for 24 hours.
- Viral Infection:
 - For prophylactic treatment, remove the drug-containing medium and wash the cells with PBS.
 - Infect the cell monolayer with the virus at a multiplicity of infection (MOI) of 0.01 to 0.1 for 1 hour at 37°C to allow for viral adsorption.
- Drug Treatment (Therapeutic):
 - For therapeutic treatment, infect the cells first as described above.
 - After the 1-hour adsorption period, remove the virus inoculum and wash the cells with PBS.
 - Add fresh medium containing serial dilutions of **probenecid**.

- Overlay and Incubation:
 - Remove the medium (for prophylactic) or drug-containing medium (for therapeutic) and add the overlay medium containing the respective concentrations of **probenecid**.
 - Incubate the plates at 37°C with 5% CO₂ for a period sufficient for plaque formation (typically 48-72 hours, depending on the virus).
- Plaque Visualization and Counting:
 - After incubation, fix the cells with a cold methanol-acetone solution or 4% paraformaldehyde.
 - Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.
 - Gently wash the plates with water and allow them to dry.
 - Count the number of plaques in each well.
- Data Analysis:
 - Calculate the percentage of plaque reduction for each drug concentration compared to the no-drug control.
 - Determine the IC₅₀ and IC₉₀ values by plotting the percentage of inhibition against the drug concentration using a dose-response curve fitting software (e.g., GraphPad Prism).

Cell Viability Assay

It is crucial to assess the cytotoxicity of the compound to ensure that the observed antiviral effect is not due to cell death.

Materials:

- Host cell line
- Cell culture medium
- **Probenecid** stock solution

- Cell viability reagent (e.g., Alamar Blue, MTT, or a resazurin-based assay)
- 96-well plates

Procedure:

- Seed cells in a 96-well plate as for the antiviral assay.
- Add serial dilutions of **probenecid** to the cells, including a no-drug control.
- Incubate for the same duration as the antiviral assay (e.g., 72 hours).
- Add the cell viability reagent to each well according to the manufacturer's instructions.
- Incubate for the recommended time.
- Measure the absorbance or fluorescence using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the no-drug control. The 50% cytotoxic concentration (CC50) can then be determined.

In Vivo Antiviral Efficacy in a Mouse Model of Influenza Infection

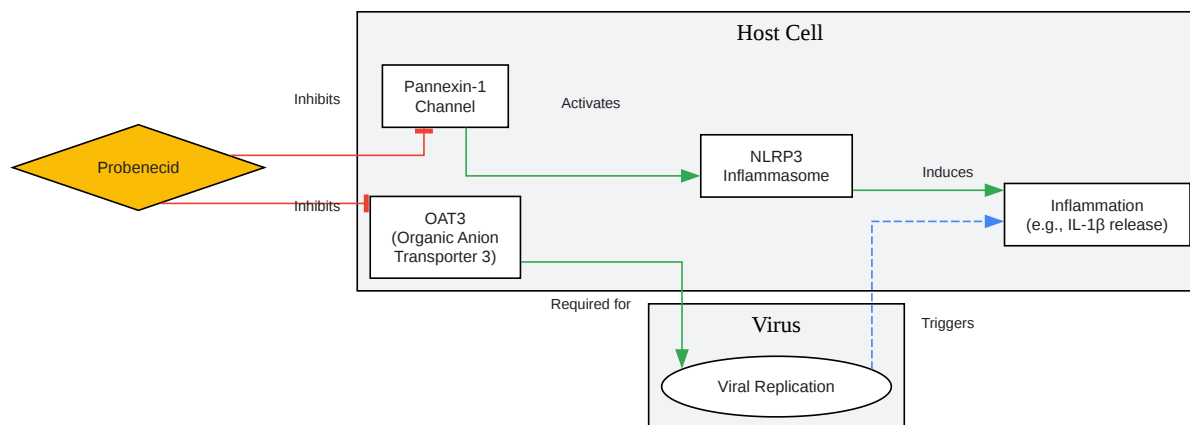
Materials:

- BALB/c mice (6-8 weeks old)
- Influenza virus stock (mouse-adapted strain, e.g., A/WSN/33)
- **Probenecid** solution for injection (e.g., dissolved in buffered NaOH solution)
- Vehicle control solution
- Anesthesia (e.g., isoflurane)
- Equipment for intranasal inoculation and intraperitoneal injection

Procedure:

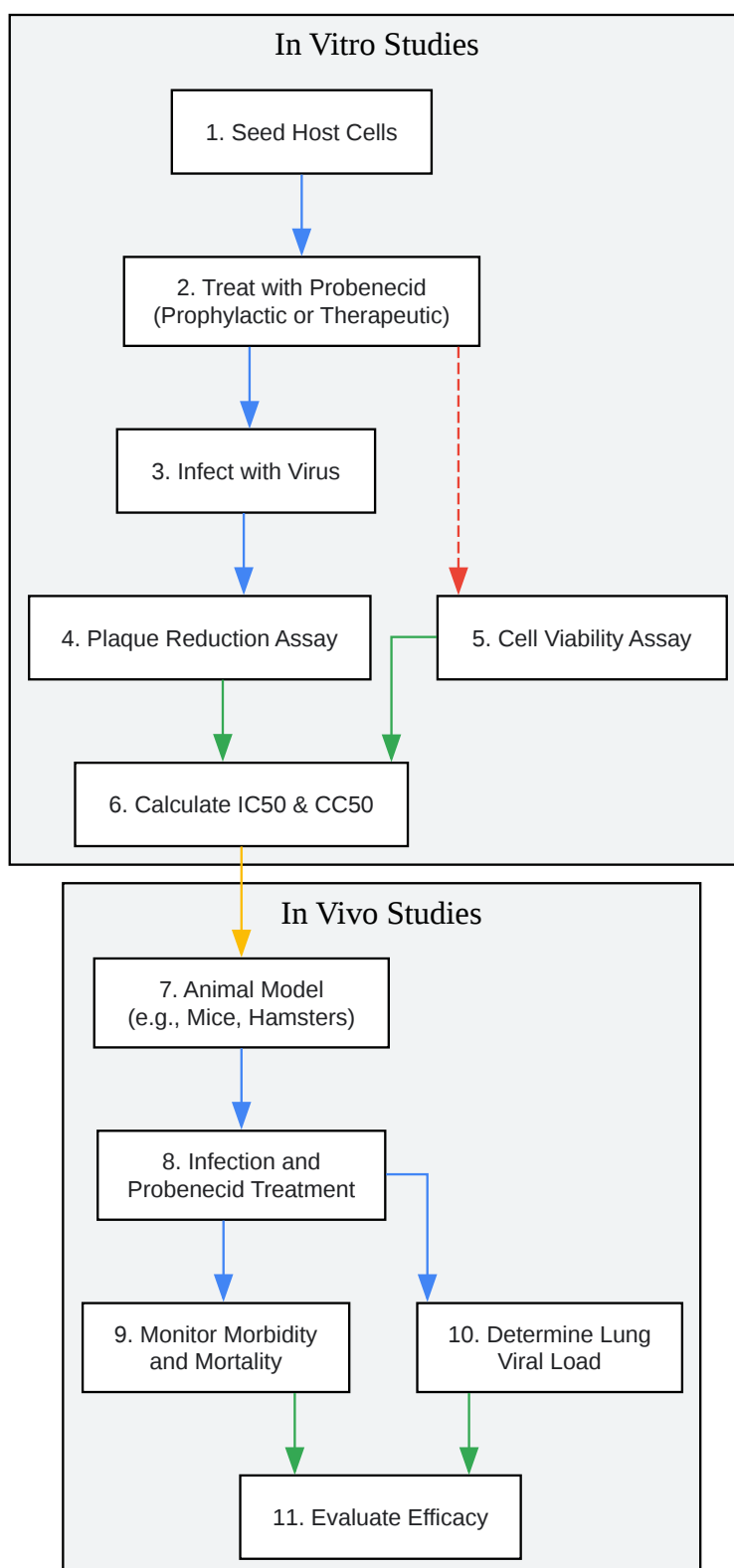
- Acclimatization: Acclimatize mice for one week before the experiment.
- Treatment Groups: Divide mice into experimental groups (e.g., vehicle control, **probenecid** prophylactic treatment, **probenecid** therapeutic treatment).
- Prophylactic Treatment: Administer **probenecid** (e.g., 200 mg/kg) via intraperitoneal (i.p.) injection 24 hours before infection.
- Infection: Anesthetize the mice and intranasally inoculate them with a specific plaque-forming unit (PFU) of the influenza virus in a small volume (e.g., 50 μ L).
- Therapeutic Treatment: For the therapeutic group, administer **probenecid** (e.g., 25 mg/kg) daily for a set number of days starting 24 hours after infection.
- Monitoring: Monitor the mice daily for signs of morbidity (weight loss, ruffled fur, lethargy) and mortality for a period of 14-21 days.
- Viral Titer Determination: At specific time points post-infection (e.g., day 3 or 5), a subset of mice from each group can be euthanized, and their lungs harvested.
- Lung Homogenization: Homogenize the lung tissue and determine the viral titer using a plaque assay or a TCID50 assay on MDCK cells.
- RNA Extraction and qRT-PCR: Alternatively, extract total RNA from the lung homogenates and quantify viral RNA copy numbers using quantitative real-time PCR (qRT-PCR).
- Data Analysis: Compare the survival curves, weight loss, and lung viral titers between the different treatment groups to evaluate the in vivo efficacy of **probenecid**. Statistical analysis (e.g., Log-rank test for survival, ANOVA for viral titers) should be performed.

Visualizations



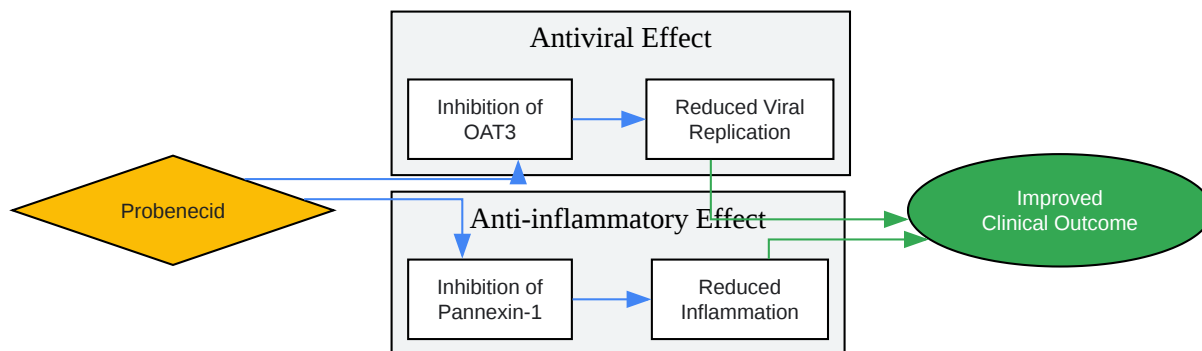
[Click to download full resolution via product page](#)

Caption: Mechanism of action of **probenecid** in viral replication and inflammation.



[Click to download full resolution via product page](#)

Caption: General experimental workflow for evaluating the antiviral activity of **probenecid**.



[Click to download full resolution via product page](#)

Caption: The dual antiviral and anti-inflammatory effects of **probenecid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [mdpi.com](https://www.mdpi.com) [[mdpi.com](https://www.mdpi.com)]
- 2. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 3. Repurposing Probenecid to Inhibit SARS-CoV-2, Influenza Virus, and Respiratory Syncytial Virus (RSV) Replication - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/pmc/)]
- 4. [mdpi.com](https://www.mdpi.com) [[mdpi.com](https://www.mdpi.com)]
- 5. Targeting Organic Anion Transporter 3 with Probenecid as a Novel Anti-Influenza A Virus Strategy - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/pmc/)]
- 6. Targeting organic anion transporter 3 with probenecid as a novel anti-influenza a virus strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 8. journals.physiology.org [journals.physiology.org]

- 9. journals.physiology.org [journals.physiology.org]
- 10. Probenecid, a gout remedy, inhibits pannexin 1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Probenecid, a gout remedy, inhibits pannexin 1 channels. | Semantic Scholar [semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Probenecid inhibits SARS-CoV-2 replication in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Probenecid inhibits SARS-CoV-2 replication in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. Probenecid Inhibits Respiratory Syncytial Virus (RSV) Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Probenecid Inhibits Human Metapneumovirus (HMPV) Replication In Vitro and in BALB/c Mice [mdpi.com]
- 21. Antiviral Activity of Probenecid and Oseltamivir on Influenza Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Probenecid: A Host-Directed Approach to Inhibit Viral Replication]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678239#application-of-probenecid-in-viral-replication-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com